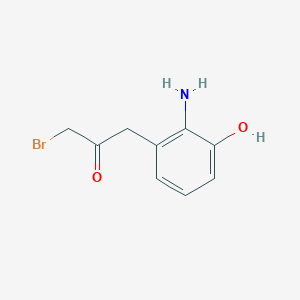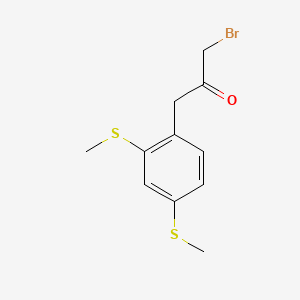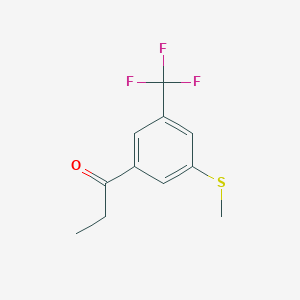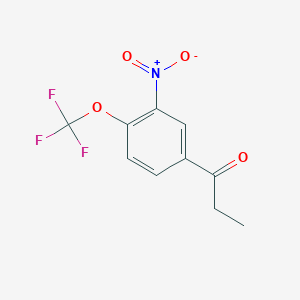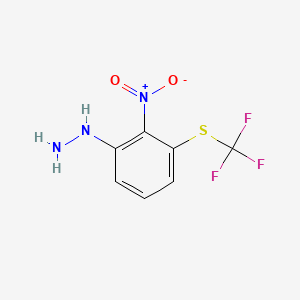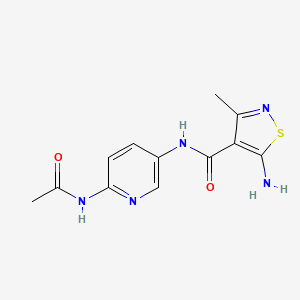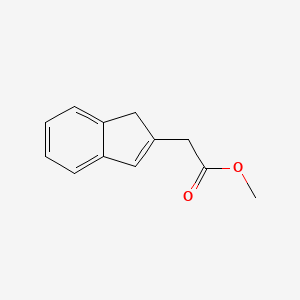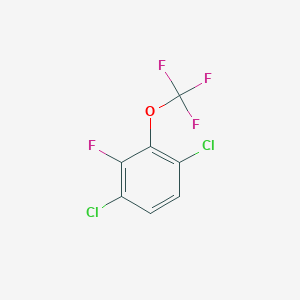
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H2Cl2F4O It is a derivative of benzene, characterized by the presence of two chlorine atoms, one fluorine atom, and a trifluoromethoxy group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a suitable precursor such as 1,4-dichloro-2-fluorobenzene is reacted with a trifluoromethoxide source under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale SNAr reactions, utilizing optimized conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial production .
化学反応の分析
Types of Reactions
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through SNAr reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
科学的研究の応用
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins more effectively. The chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
- 1,4-Dichloro-2-(trifluoromethyl)benzene
- 2,4-Dichloro-1-(trifluoromethoxy)benzene
- 1-Fluoro-3-(trifluoromethoxy)benzene
Uniqueness
1,4-Dichloro-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with the trifluoromethoxy group. This combination of substituents imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable in various applications .
特性
分子式 |
C7H2Cl2F4O |
|---|---|
分子量 |
248.99 g/mol |
IUPAC名 |
1,4-dichloro-2-fluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-3-1-2-4(9)6(5(3)10)14-7(11,12)13/h1-2H |
InChIキー |
ZLWAARNEVCYUMR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)OC(F)(F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



